molecular formula C10H14N2O B170215 2-(Piperidin-4-yloxy)pyridine CAS No. 127806-46-6

2-(Piperidin-4-yloxy)pyridine

Cat. No.: B170215
CAS No.: 127806-46-6
M. Wt: 178.23 g/mol
InChI Key: XORIOVHPKOZEMR-UHFFFAOYSA-N
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Description

“2-(Piperidin-4-yloxy)pyridine” is an organic compound that is part of a collection of unique chemicals . It’s used as a reagent to prepare optically active 4-[(4-chlorophenyl-2-pyridyl)methoxy]piperidine, a compound used as an intermediate in the synthesis of antihistamines and antiallergy agents .


Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . Specific methods of piperidine synthesis have been widely studied and published . For instance, one approach involves [4 + 2] cycloaddition reactions of 1-azadiene derivatives and 2-carbon π-components to access pyridines .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H14N2O . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The reaction leads to 2-oxo-1,2,3,4-tetrahydropyridine if the amide group in 2-cyanoacetamides possesses either an alkyl or hydrogen substituent instead of aryl .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 178.23 . It is a solid at room temperature .

Scientific Research Applications

  • Corrosion Inhibition : Piperidine derivatives, including those similar to 2-(Piperidin-4-yloxy)pyridine, have been studied for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations have been employed to understand their adsorption behaviors and inhibition efficiencies (Kaya et al., 2016).

  • Medicinal Chemistry : Piperidine compounds, including structures analogous to this compound, are significant in medicinal chemistry. Their rigid structures are useful in synthesizing conformationally defined compounds, which have various medicinal applications (Smaliy et al., 2011).

  • Antioxidants and Polymerization Mediators : Piperidine and pyrrolidine nitroxyl radicals, which are structurally related to this compound, are recognized for their roles as antioxidants, contrast agents, spin probes, radiation protective agents, and polymerization mediators. Their reactivities vary based on their structural makeup (Kinoshita et al., 2009).

  • Synthesis of Nitropyridine Derivatives : Research on pyridine and piperidine rings, key components in numerous natural alkaloids with a wide range of biological activities, focuses on developing efficient synthesis methods for various derivatives, including nitropyridines (Ivanova et al., 2021).

  • Platelet Aggregation Inhibition : Piperidine derivatives have been explored for their potential in inhibiting platelet aggregation. This research is significant in the development of new therapeutic agents for cardiovascular diseases (Parlow et al., 2010).

  • Volumetric Properties in Aqueous Solutions : Studies on the volumetric properties of piperidine derivatives in aqueous solutions have been conducted, providing insights into their physical properties and interactions in different environments (Kul et al., 2013).

  • Antimicrobial and Larvicidal Activities : Piperidine derivatives have been synthesized and evaluated for their antimicrobial and larvicidal activities, showing potential in these areas (Suresh et al., 2016).

  • Heterocyclic Hybrids in Medicinal Chemistry : The development of novel methods for synthesizing heterocyclic hybrids containing piperidine and pyridine moieties, which exhibit a wide range of biological activities, is a key area of research in medicinal chemistry (Pemawat et al., 2023).

Safety and Hazards

When handling “2-(Piperidin-4-yloxy)pyridine”, it’s important to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are being utilized in different therapeutic applications, and their importance in the field of drug discovery is being recognized . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Properties

IUPAC Name

2-piperidin-4-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-2-6-12-10(3-1)13-9-4-7-11-8-5-9/h1-3,6,9,11H,4-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORIOVHPKOZEMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00403911
Record name 2-(piperidin-4-yloxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127806-46-6
Record name 2-(piperidin-4-yloxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(piperidin-4-yloxy)pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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